1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone core, a fluorobenzyl group, and a piperazine sulfonyl moiety
Preparation Methods
The synthesis of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Piperazine: This involves the reaction of 4-fluorobenzyl chloride with piperazine under basic conditions to form 4-(4-fluorobenzyl)piperazine.
Sulfonylation: The 4-(4-fluorobenzyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidinone: Finally, the sulfonylated intermediate is coupled with a pyrrolidinone derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain receptors, while the piperazine sulfonyl moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE include:
1-(4-FLUOROBENZYL)PIPERAZINE: This compound shares the fluorobenzyl and piperazine moieties but lacks the sulfonyl and pyrrolidinone groups.
1-(4-{[4-(TRIFLUOROMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: This compound has a trifluoromethyl group instead of a fluorobenzyl group, which can significantly alter its chemical properties and biological activity.
Properties
Molecular Formula |
C21H24FN3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24FN3O3S/c22-18-5-3-17(4-6-18)16-23-12-14-24(15-13-23)29(27,28)20-9-7-19(8-10-20)25-11-1-2-21(25)26/h3-10H,1-2,11-16H2 |
InChI Key |
YQTFPZWSPHNMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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